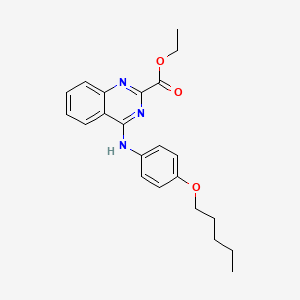
Ethyl 4-((4-(pentyloxy)phenyl)amino)quinazoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((4-(pentyloxy)phenyl)amino)quinazoline-2-carboxylate is a quinazoline derivative. Quinazoline derivatives are known for their significant biological activities and have drawn considerable attention in the synthesis and bioactivities research . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including Ethyl 4-((4-(pentyloxy)phenyl)amino)quinazoline-2-carboxylate, can be achieved through various methods. One common method involves the reaction of anthranilamide with ethyl oxalate . Other methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis .
Industrial Production Methods
Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions and environmentally benign catalysts is common in industrial settings to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-(pentyloxy)phenyl)amino)quinazoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups .
Scientific Research Applications
Ethyl 4-((4-(pentyloxy)phenyl)amino)quinazoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-(pentyloxy)phenyl)amino)quinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-quinazolone-2-carboxylate: Another quinazoline derivative with similar synthetic routes and biological activities.
2-chloromethyl-4-methyl-quinazoline: Synthesized using different methods but shares similar biological properties.
Uniqueness
Ethyl 4-((4-(pentyloxy)phenyl)amino)quinazoline-2-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its pentyloxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C22H25N3O3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
ethyl 4-(4-pentoxyanilino)quinazoline-2-carboxylate |
InChI |
InChI=1S/C22H25N3O3/c1-3-5-8-15-28-17-13-11-16(12-14-17)23-20-18-9-6-7-10-19(18)24-21(25-20)22(26)27-4-2/h6-7,9-14H,3-5,8,15H2,1-2H3,(H,23,24,25) |
InChI Key |
ZTWJNMWUOIVFDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















